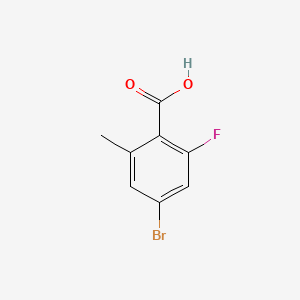

4-Bromo-2-fluoro-6-methylbenzoic acid

Description

Significance in Advanced Organic Synthesis and Medicinal Chemistry Research

Halogenated benzoic acids are pivotal building blocks in advanced organic synthesis and medicinal chemistry. The halogen atom, often bromine or chlorine, serves as a versatile handle for a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. This capability is crucial in the synthesis of novel pharmaceutical compounds and functional materials.

In medicinal chemistry, the incorporation of halogens into a drug candidate can significantly modulate its physicochemical properties. For instance, the introduction of a fluorine atom can alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Bromine, with its potential for halogen bonding, can also influence ligand-protein interactions, a key aspect of rational drug design. Consequently, halogenated benzoic acids are frequently employed as starting materials or key intermediates in the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWRRIRDHDOGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736502 | |

| Record name | 4-Bromo-2-fluoro-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242157-23-8 | |

| Record name | 4-Bromo-2-fluoro-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoro-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Fluoro 6 Methylbenzoic Acid

Established Reaction Pathways and Synthesis Routes

The synthesis of 4-Bromo-2-fluoro-6-methylbenzoic acid can be achieved through several strategic pathways, primarily involving the carefully orchestrated introduction and modification of functional groups on a benzene (B151609) ring.

Functional Group Interconversions Leading to the Carboxylic Acid Moiety

One common strategy to obtain the carboxylic acid is through the hydrolysis of a suitable precursor. The corresponding methyl ester, methyl 4-bromo-2-fluoro-6-methylbenzoate, can be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid bldpharm.com. This ester is often an intermediate in a multi-step synthesis.

Another related approach is the hydrolysis of the corresponding amide, 4-bromo-2-fluoro-6-methylbenzamide (B1526074). While often synthesized from the carboxylic acid, the reverse reaction is a fundamental functional group interconversion that can be employed if the amide is prepared via other means chemicalbook.com. A more indirect, yet powerful, method involves the conversion of an amino group on the aromatic ring into a nitrile via a Sandmeyer-type reaction, followed by hydrolysis. For instance, a related synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester is achieved from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. This involves diazotization of the amino group, followed by reaction with a cyanide salt google.com. The resulting nitrile group can then be hydrolyzed to a carboxylic acid.

Strategic Introduction of Halogen Substituents (Bromine and Fluorine)

The precise placement of the bromine and fluorine atoms is critical and is often dictated by the choice of starting material. In many synthetic schemes for related compounds, the Sandmeyer reaction is a key step for introducing a bromine atom. This involves the diazotization of an aromatic amine with sodium nitrite (B80452) in an acidic medium, followed by the introduction of bromine using a copper(I) bromide salt chemicalbook.com. This method allows for the regioselective installation of a bromine atom at a position previously occupied by an amino group.

The fluorine atom is typically present on the starting material, as its introduction often requires specialized and highly reactive fluorinating agents. The synthetic strategy, therefore, usually revolves around a commercially available fluorinated benzene derivative.

Regioselective Ortho-Metallation and Carboxylation Approaches

A highly effective and regioselective method for introducing the carboxylic acid group at the C2 position is through directed ortho-metalation. This approach leverages the directing ability of existing substituents on the benzene ring to deprotonate a specific ortho position with a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium. The resulting aryl-lithium species is then quenched with an electrophile, in this case, carbon dioxide (often in the form of dry ice), to form the carboxylic acid upon acidic workup.

For the synthesis of this compound, the likely precursor for this route is 1-bromo-3-fluoro-5-methylbenzene nih.govsigmaaldrich.comscbt.comambeed.com. The fluorine atom is a strong ortho-directing group, guiding the lithiation to the C2 position. A patent for the synthesis of the related compound 4-bromo-2,6-difluorobenzoic acid from 3,5-difluorobromobenzene utilizes this exact strategy, highlighting its industrial applicability google.com. The reaction is typically carried out at low temperatures in an anhydrous ether solvent to prevent side reactions.

Table 1: Key Ortho-Metalation and Carboxylation Reaction

| Precursor | Reagents | Product |

| 1-Bromo-3-fluoro-5-methylbenzene | 1. Organolithium Reagent (e.g., n-BuLi) 2. CO2 (dry ice) 3. H3O+ | This compound |

Precursor Compounds and Starting Materials in Synthetic Schemes

The selection of the correct starting material is fundamental to the successful synthesis of this compound. The most logical and commonly utilized precursor is 1-bromo-3-fluoro-5-methylbenzene (also known as 3-bromo-5-fluorotoluene) nih.govsigmaaldrich.comscbt.comambeed.com. This commercially available compound possesses the required arrangement of bromine, fluorine, and methyl groups.

Another potential precursor, though leading to a different isomer via oxidation, is 2-fluoro-4-bromotoluene. Its oxidation has been shown to produce 4-bromo-2-fluorobenzoic acid, demonstrating the viability of methyl group oxidation as a route to the carboxylic acid moiety chemicalbook.com.

For syntheses involving functional group interconversions, precursors such as methyl 4-bromo-2-fluoro-6-methylbenzoate bldpharm.com and various amino-substituted fluorinated benzoic acids or esters serve as key intermediates google.comchemicalbook.com.

Table 2: Common Precursors and Their Role

| Precursor Compound | CAS Number | Role in Synthesis |

| 1-Bromo-3-fluoro-5-methylbenzene | 202865-83-6 | Starting material for ortho-metalation/carboxylation |

| Methyl 4-bromo-2-fluoro-6-methylbenzoate | 1427409-40-2 | Intermediate for hydrolysis to the final product |

| 4-bromo-2-fluoro-6-methylbenzamide | 1242156-51-9 | Intermediate for hydrolysis to the final product |

| 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | Not Available | Starting material for Sandmeyer/cyanation/hydrolysis route |

Emerging Synthetic Strategies and Novel Preparative Approaches

While traditional methods like ortho-metalation and functional group interconversion remain the mainstay for the synthesis of substituted benzoic acids, research into more efficient and environmentally benign methodologies is ongoing. One such area is the development of green oxidation catalysts for the conversion of the methyl group on the toluene (B28343) precursor directly to a carboxylic acid. A study on the synthesis of 4-bromo-2-fluorobenzoic acid employed a cobalt-acetate catalyzed oxidation with oxygen in acetic acid, which represents a greener alternative to traditional strong oxidants like potassium permanganate (B83412) chemicalbook.com. Applying such catalytic systems to the appropriately substituted toluene precursor could provide a more sustainable route to this compound.

Furthermore, advancements in C-H activation and carboxylation reactions catalyzed by transition metals could offer novel pathways. These methods could potentially allow for the direct carboxylation of a C-H bond on the aromatic ring, bypassing the need for pre-functionalized starting materials or cryogenic organolithium chemistry. However, specific applications of these emerging technologies for the synthesis of this compound are not yet widely reported in the literature.

Stereochemical and Regiochemical Control in this compound Synthesis

The synthesis of this compound does not involve the creation of any stereocenters, so stereochemical control is not a factor. However, regiochemical control is of paramount importance. The challenge lies in introducing the three different substituents (bromo, fluoro, and carboxyl) at the desired 1, 2, and 4 positions relative to the methyl group.

The ortho-metalation/carboxylation route offers excellent regiochemical control. The fluorine atom at the C3 position (relative to the bromine) strongly directs the deprotonation to the C2 position due to its electron-withdrawing inductive effect and its ability to coordinate with the lithium cation. This ensures that the carboxylation occurs specifically between the fluorine and methyl groups.

In syntheses that build the aromatic ring or introduce the substituents sequentially, the regiochemical outcome is governed by the directing effects of the groups already present on the ring. For example, in electrophilic aromatic substitution reactions, the interplay between the ortho-, para-directing methyl and bromo groups and the meta-directing (if considered from the perspective of an incoming electrophile) nature of the fluorine and eventual carboxyl group must be carefully considered to achieve the desired isomer.

Chemical Reactivity and Reaction Mechanisms of 4 Bromo 2 Fluoro 6 Methylbenzoic Acid

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for a variety of chemical reactions, allowing for the synthesis of numerous derivatives.

Esterification Reactions

Esterification of 4-bromo-2-fluoro-6-methylbenzoic acid can be achieved through several standard methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For instance, dissolving 4-bromo-2-methylbenzoic acid in methanol (B129727) with sulfuric acid as a catalyst leads to the formation of the corresponding methyl ester. google.com Another method involves passing dry hydrogen chloride gas through a methanol solution of the acid. chemicalbook.com This Fischer esterification proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

Alternative esterification procedures can also be employed, such as reaction with alkyl halides in the presence of a base, or through the use of coupling agents. These methods provide versatility in introducing various alkyl or aryl groups to the ester functionality.

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| 4-Bromo-2-methylbenzoic acid | Methanol, Sulfuric acid | Methyl 4-bromo-2-methylbenzoate | google.com |

| 4-Bromo-2-chlorobenzoic acid | Methanol, Hydrogen chloride | Methyl 4-bromo-2-chlorobenzoate | chemicalbook.com |

Amidation Reactions and Benzamide (B126) Derivative Formation

The carboxylic acid can be converted into amides, which are important in various chemical and pharmaceutical applications. A general and effective method for synthesizing benzamide derivatives involves a two-step process. nih.gov First, the carboxylic acid is converted to a more reactive acyl chloride, typically by using a chlorinating agent like thionyl chloride. nanobioletters.com The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding N-substituted benzamide. nih.govnanobioletters.com This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

The synthesis of Benzamide, 4-bromo-2-fluoro-6-methyl- can be accomplished from this compound, leading to a compound with the molecular formula C8H7BrFNO. chemicalbook.com This transformation underscores the utility of amidation in creating complex molecules from simpler benzoic acid precursors. nanobioletters.com

Salt Formation and Solubility Modulation

As a carboxylic acid, this compound can react with bases to form carboxylate salts. This reaction is a straightforward acid-base neutralization. For example, treatment with an alkali metal hydroxide, such as sodium hydroxide, in an aqueous solution will deprotonate the carboxylic acid, yielding the corresponding sodium carboxylate salt. chemicalbook.com

The formation of these salts significantly alters the physical properties of the compound, most notably its solubility. While the parent carboxylic acid may have limited solubility in water, the resulting ionic salt is typically much more water-soluble. This property is often exploited in purification processes and for various applications where enhanced aqueous solubility is desirable. The pH of the solution can be adjusted to control the equilibrium between the acid and its salt form. chemicalbook.com

Reactivity of Aromatic Halogen Substituents (Bromine and Fluorine)

The presence of both bromine and fluorine on the aromatic ring introduces a rich and varied reactivity profile, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Aromatic Substitution Pathways

While nucleophilic aromatic substitution (SNAr) is generally less facile on electron-rich benzene (B151609) rings, the presence of electron-withdrawing groups can activate the ring towards such reactions. In the case of this compound, the carboxylic acid group and the halogen atoms themselves exert an electron-withdrawing inductive effect. The fluorine atom, being highly electronegative, can particularly influence the reactivity of adjacent positions.

SNAr reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of a leaving group (in this case, either bromide or fluoride) restores the aromaticity. The relative reactivity of the halogens as leaving groups in SNAr reactions generally follows the trend I > Br > Cl > F, which is the reverse of their electronegativity. However, the position of the halogen and the nature of the attacking nucleophile and reaction conditions can influence which halogen is preferentially substituted.

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Methodologies

The bromine substituent on this compound is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. youtube.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a highly versatile method for synthesizing biaryl compounds and other complex structures. nih.govbeilstein-journals.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is stereoselective, typically affording the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling is a reliable method for the synthesis of arylalkynes.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and various carbonylation reactions, can also be employed to further functionalize the molecule at the bromine position.

The differential reactivity of the C-Br and C-F bonds is a key aspect of these transformations. The C-Br bond is significantly more reactive in typical palladium-catalyzed cross-coupling reactions than the C-F bond. This chemoselectivity allows for selective functionalization at the bromine position while leaving the fluorine atom intact for potential subsequent transformations. cmsolab.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron reagent | Biaryl | Mild conditions, high functional group tolerance | nih.govbeilstein-journals.org |

| Heck Reaction | Alkene | Substituted alkene | Stereoselective (typically trans) | wikipedia.orgorganic-chemistry.org |

Research Findings on the Chemical Reactivity of this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific research findings on the halogen bonding interactions and radical bromination reactions of This compound are not presently available.

The inquiry requested detailed information, including research findings and data tables, for the following specific topics:

Reactions Involving the Aromatic Methyl Group

Radical Bromination and Subsequent Derivatization

Despite extensive searches for crystal structure data, which is crucial for analyzing halogen bonding, and for reaction data involving radical bromination of the methyl group, no publications, patents, or database entries containing this specific experimental information for this compound could be located.

While general principles of halogen bonding in other brominated aromatic compounds and standard procedures for benzylic bromination using reagents like N-Bromosuccinimide are well-documented, applying this general knowledge to the specific substrate without experimental data would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of a detailed article with data tables on these specific aspects of this compound's reactivity is not possible at this time due to the absence of published research.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Fluoro 6 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

The ¹H NMR spectrum of 4-Bromo-2-fluoro-6-methylbenzoic acid is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature two signals for the two aromatic protons. The proton at position 5 (H-5) is expected to appear as a doublet, split by the adjacent fluorine atom. The proton at position 3 (H-3) would likely present as a singlet or a finely split multiplet due to smaller long-range couplings. The methyl protons at position 6 would give rise to a singlet, shifted downfield due to the deshielding effect of the aromatic ring. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 7.4 - 7.6 | d | Ar-H |

| ~ 7.2 - 7.4 | s | Ar-H |

| ~ 2.4 | s | CH₃ |

| > 10 | br s | COOH |

Note: Predicted data is based on analogous structures and may not reflect experimental values.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the range of approximately 110-165 ppm, with their chemical shifts influenced by the attached substituents (bromine, fluorine, methyl, and carboxylic acid groups). The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF). The methyl carbon will be the most upfield signal.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~ 165 - 170 | C=O |

| ~ 158 - 162 (d, ¹JCF) | C-F |

| ~ 135 - 140 | C-CH₃ |

| ~ 130 - 135 | C-H |

| ~ 125 - 130 | C-H |

| ~ 120 - 125 | C-Br |

| ~ 115 - 120 (d, ²JCF) | C-COOH |

| ~ 20 - 25 | CH₃ |

Note: Predicted data is based on analogous structures and may not reflect experimental values.

¹⁹F NMR is a powerful technique for probing the environment of fluorine atoms in a molecule. In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at position 2. The chemical shift of this signal would be influenced by the electronic effects of the adjacent methyl and carboxylic acid groups, as well as the bromine atom at the para position. The signal would be expected to be a multiplet due to coupling with the neighboring aromatic protons.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. For instance, it would definitively link the methyl proton signal to the methyl carbon signal and the aromatic proton signals to their respective aromatic carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

The FTIR spectrum of this compound is characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A sharp and intense peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group. The C-F stretching vibration is expected to appear in the region of 1200-1300 cm⁻¹. The C-Br stretching vibration typically occurs at lower wavenumbers, around 500-600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic acid |

| ~ 1700 | C=O stretch (strong) | Carboxylic acid |

| 1450-1600 | C=C stretch | Aromatic ring |

| 1200-1300 | C-F stretch | Aryl fluoride |

| 500-600 | C-Br stretch | Aryl bromide |

Note: Predicted data is based on analogous structures and may not reflect experimental values.

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. For this compound, the Raman spectrum would be expected to clearly show aromatic C-C stretching vibrations, as well as modes involving the bromine, fluorine, and methyl substituents.

Expected Raman Shifts for this compound:

| Functional Group/Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3100-3000 | Weak to Medium |

| Carboxylic Acid O-H Stretching | 3000-2800 (broad) | Weak |

| Methyl C-H Stretching | 2980-2940 | Medium |

| Carbonyl C=O Stretching | 1680-1640 | Medium |

| Aromatic C=C Stretching | 1620-1580 | Strong |

| Aromatic C=C Stretching | 1580-1550 | Strong |

| Methyl C-H Bending | 1460-1440 | Medium |

| Carboxylic Acid O-H Bending | 1440-1395 | Weak |

| C-F Stretching | 1250-1000 | Strong |

| C-Br Stretching | 650-550 | Strong |

Note: This is a predictive table. Actual experimental values may vary.

Comprehensive Vibrational Assignment and Normal Mode Analysis

A complete understanding of the molecular vibrations of this compound would be achieved through a normal coordinate analysis, often aided by Density Functional Theory (DFT) calculations. Such an analysis would assign specific vibrational modes to the observed spectral bands in both the IR and Raman spectra. Studies on similar molecules, such as 4-methyl-3-nitrobenzoic acid and 4-bromo-3-(methoxymethoxy) benzoic acid, have successfully utilized DFT methods (like B3LYP with a 6-311++G(d,p) basis set) to correlate theoretical frequencies with experimental data. researchgate.netscirp.orgnih.govresearchgate.net This approach helps to resolve ambiguities in band assignments, particularly in the fingerprint region where many vibrations overlap.

The analysis would involve defining a set of internal coordinates (bond stretches, angle bends, and torsions) and calculating the potential energy distribution (PED) for each normal mode. The PED indicates the contribution of each internal coordinate to a particular vibration, allowing for a detailed description of the vibrational character.

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound. For this compound (C₈H₆BrFO₂), high-resolution mass spectrometry (HRMS) would provide the most accurate mass determination.

The expected monoisotopic mass of this compound is approximately 231.9535 g/mol . echemi.comnih.gov In a mass spectrum, one would look for the molecular ion peak [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Mass Spectrometry Data for Adducts of an Isomer (4-bromo-2-fluoro-3-methylbenzoic acid): banglajol.info

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 232.96080 |

| [M+Na]⁺ | 254.94274 |

| [M-H]⁻ | 230.94624 |

| [M+NH₄]⁺ | 249.98734 |

| [M+K]⁺ | 270.91668 |

Note: This data is for a structural isomer and serves as an estimation. Fragmentation patterns would further help in structural elucidation by showing the loss of specific groups like COOH, Br, or F.

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides insights into the electronic transitions within a molecule. The benzene (B151609) ring in this compound contains a chromophore that is expected to absorb in the ultraviolet region.

The primary absorption bands in substituted benzenes are typically the E₂-band (around 200-230 nm) and the B-band (around 250-290 nm). The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The carboxyl, bromo, fluoro, and methyl groups will all cause a shift (either bathochromic or hypsochromic) in these absorption maxima compared to unsubstituted benzoic acid.

Fluorescence is less commonly observed in such compounds unless specific structural features that promote emission are present. If the molecule were to fluoresce, the emission spectrum would be at a longer wavelength than the absorption spectrum (Stokes shift), and its intensity would be dependent on the molecular rigidity and the nature of the lowest excited singlet state. A detailed study would involve measuring the absorption and emission spectra in various solvents to understand the influence of the environment on the electronic transitions.

Applications of 4 Bromo 2 Fluoro 6 Methylbenzoic Acid

Use as a Building Block in Medicinal Chemistry

The structural motifs present in this compound make it an attractive starting material for the synthesis of biologically active molecules. The presence of fluoro and methyl groups can enhance metabolic stability and target binding, while the bromo and carboxylic acid groups provide handles for further chemical modification. Although specific examples of its direct use in drug development are not extensively documented in publicly available literature, its structural analogs are common in pharmaceutical research. For instance, halogenated benzoic acids are precursors to a wide range of drugs.

Density Functional Theory (DFT) Investigations

Role in the Synthesis of Advanced Materials

The rigid aromatic core and the reactive functional groups of this compound also make it a candidate for the synthesis of advanced materials. Through polymerization or incorporation into larger molecular frameworks via its reactive sites, it could be used to create materials with tailored electronic, optical, or thermal properties. For example, aryl halides are often used in the synthesis of conjugated polymers for applications in organic electronics.

Crystallography and Solid State Analysis of 4 Bromo 2 Fluoro 6 Methylbenzoic Acid

X-ray Diffraction Analysis and Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 4-bromo-2-fluoro-6-methylbenzoic acid, this analysis would involve growing a single crystal of suitable size and quality. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected.

The analysis of this pattern would yield fundamental crystallographic information. This data would be presented in a standardized format, as shown in the hypothetical table below, which is based on common parameters for similar small organic molecules.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound This table is for illustrative purposes only, as experimental data is not available.

| Parameter | Expected Information |

|---|---|

| Empirical formula | C₈H₆BrFO₂ |

| Formula weight | 233.03 g/mol |

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c, P-1 |

| a (Å) | Unit cell dimension |

| b (Å) | Unit cell dimension |

| c (Å) | Unit cell dimension |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

The refinement of the crystal structure would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. A key feature of interest would be the dihedral angle between the carboxylic acid group and the benzene (B151609) ring, which is influenced by the steric hindrance from the ortho-substituents (fluorine and methyl groups).

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

In the solid state, the spatial arrangement of molecules is governed by a variety of intermolecular forces. For this compound, the most significant of these would be the hydrogen bonds formed by the carboxylic acid groups. It is highly probable that the molecules would form centrosymmetric dimers, where the carboxylic acid groups of two molecules are linked by a pair of strong O—H···O hydrogen bonds. This is a very common and stable arrangement for carboxylic acids in the solid state.

Halogen bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like oxygen.

C—H···O and C—H···F interactions: The methyl and aromatic C-H groups could form weak hydrogen bonds with the oxygen and fluorine atoms of neighboring molecules.

π–π stacking: The aromatic rings could stack upon each other, contributing to the stability of the structure.

A detailed analysis would map these interactions to understand the formation of the three-dimensional supramolecular architecture.

Polymorphism and Its Impact on Solid-State Properties

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have significantly different physical properties, such as melting point, solubility, and stability. There is no information in the current literature to indicate whether this compound exhibits polymorphism.

The study of polymorphism is critical in fields like pharmaceuticals and materials science. The existence of different crystalline forms could be investigated by varying crystallization conditions, such as the solvent, temperature, and rate of cooling. Each potential polymorph would require its own independent crystallographic analysis to determine its unique structure and properties.

Methodologies for Resolving Discrepancies in Crystallographic Data

Ensuring the accuracy of a crystal structure is paramount. Several methodologies are used to identify and resolve discrepancies that may arise during crystallographic analysis. nih.govbldpharm.com

Data Collection and Processing: High-quality data is the foundation of an accurate structure. This involves using high-intensity X-ray sources, carefully integrating diffraction spot intensities, and applying corrections for systematic errors like X-ray absorption by the crystal. nih.gov

Structure Solution and Refinement: Initial atomic positions are often determined using direct methods. These positions are then refined using least-squares methods, which adjust the coordinates and thermal parameters to best fit the experimental diffraction data. bldpharm.com

Difference Fourier Maps: After an initial refinement, a difference Fourier map is calculated. This map reveals positions where the calculated electron density differs from the observed density, helping to locate missing atoms (like hydrogens) or identify regions of disorder.

Handling Twinning and Disorder: Crystals are not always perfect. Twinning (the intergrowth of two or more crystal orientations) and disorder (where atoms occupy multiple positions) are common issues. Specialized refinement software and models are required to accurately account for these phenomena and prevent an incorrect structure determination. nih.gov

Validation and Checking: Before publication, the final structure is typically validated using software tools that check for geometric plausibility, unusual bond lengths or angles, and consistency with known chemical principles.

By applying these rigorous techniques, crystallographers can produce reliable and accurate structural models. nih.govbldpharm.com

Applications in Advanced Organic Synthesis and Research

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

4-Bromo-2-fluoro-6-methylbenzoic acid and its derivatives serve as crucial intermediates in the synthesis of intricate molecular structures. The presence of multiple reactive sites—the carboxylic acid group, the bromine atom, and the activated aromatic ring—allows for a variety of chemical transformations.

A notable example is the use of its methyl ester derivative, Methyl 4-bromo-2-fluoro-6-methylbenzoate, in the synthesis of isoquinolones and dihydroazaindenone inhibitors of Mnk1 and Mnk2. chemicalbook.com These complex heterocyclic compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications. The synthesis of such molecules highlights the utility of the this compound framework in constructing diverse and complex molecular entities.

Development of Novel Chemical Scaffolds and Building Blocks for Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the development of novel chemical scaffolds in medicinal chemistry. The combination of a lipophilic bromo- and methyl-substituted phenyl ring with a polar carboxylic acid group, further modulated by the electron-withdrawing fluorine atom, provides a unique template for designing molecules with specific physicochemical properties.

This compound is classified as a fluorinated building block, a category of molecules highly valued in drug discovery. nih.govbldpharm.com The introduction of fluorine can significantly impact properties such as metabolic stability, binding affinity, and bioavailability. By utilizing this compound, chemists can systematically introduce this key halogen into new molecular frameworks, thereby exploring new chemical space and developing scaffolds with potentially enhanced therapeutic profiles. For instance, the conversion of this compound to its corresponding amide, Benzamide (B126), 4-bromo-2-fluoro-6-methyl-, provides a different functional group for further elaboration into more complex medicinal scaffolds. chemicalbook.com

Synthesis of Bioactive Derivatives and Ligands for Target Modulation

The utility of this compound extends to the direct synthesis of bioactive derivatives and ligands designed to interact with specific biological targets.

Precursor for Enzyme Modulators (e.g., γ-secretase)

While direct evidence of this compound being a precursor for γ-secretase modulators is not prominently documented in publicly available research, the structural motifs present in this compound are relevant to the design of such modulators. γ-secretase is a key enzyme in the pathogenesis of Alzheimer's disease, and its modulation is a major therapeutic strategy. google.com The development of potent γ-secretase modulators often involves the use of substituted aromatic carboxylic acids. Although specific examples utilizing this compound are not readily found, its characteristics as a substituted benzoic acid align with the general structural requirements for this class of enzyme modulators. Further research may explore its potential in this area.

Building Block for Drug Candidates (e.g., Avacopan and EGFR Inhibitors)

A significant application of a derivative of this compound is in the synthesis of the drug Avacopan . chemicalbook.com Avacopan is a complement 5a receptor (C5aR) antagonist used for the treatment of certain autoimmune diseases. chemicalbook.com The synthesis of Avacopan involves the acylation of a piperidine (B6355638) derivative with 2-fluoro-6-methylbenzoyl chloride , which can be synthesized from this compound through de-bromination and conversion of the carboxylic acid to the acid chloride. chemicalbook.com This demonstrates the direct relevance of this chemical scaffold in the production of a commercially available therapeutic agent.

Furthermore, fluorinated benzoic acid derivatives are instrumental in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of anti-cancer drugs. dovepress.com While a direct synthesis of an EGFR inhibitor from this compound is not explicitly detailed, the core structure is highly relevant. Many potent EGFR inhibitors feature a 4-anilinoquinazoline (B1210976) skeleton, and the synthesis of such molecules often employs fluorinated aromatic building blocks to enhance their biological activity. frontiersin.org The unique substitution pattern of this compound makes it a plausible candidate for the synthesis of novel EGFR inhibitors.

Contribution to Fluorinated Organic Compound Research and their Unique Reactivity

The study of this compound contributes to the broader field of fluorinated organic compound research. The presence of a fluorine atom ortho to both a methyl group and a carboxylic acid, along with a bromine atom at the para position, creates a unique electronic and steric environment. This can lead to interesting and sometimes unexpected reactivity.

Research on the reactivity of ortho-substituted benzoic acids indicates that the interplay between electronic effects (inductive and resonance) and steric hindrance significantly influences their properties, such as acidity and reaction rates. nih.govstackexchange.com The fluorine atom's high electronegativity and the steric bulk of the ortho-methyl group can affect the planarity of the carboxylic acid group relative to the aromatic ring, thereby influencing its reactivity. nih.gov Detailed studies on the specific reactivity of this compound would provide valuable insights into the behavior of polysubstituted aromatic systems, which is crucial for designing new synthetic strategies.

Applications in Liquid Crystal Synthesis and Related Materials (based on analogous compounds)

While direct applications of this compound in liquid crystal synthesis are not widely reported, analogous substituted benzoic acids are well-known precursors for liquid crystalline materials. nih.gov The rigid core of the benzoic acid, combined with the potential for introducing long alkyl chains (often via the carboxylic acid or by replacing the bromine), is a common design strategy for creating calamitic (rod-like) liquid crystals.

The presence of lateral substituents like fluorine and methyl groups can significantly influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed. nih.gov Halogen bonding has also been explored as a tool to construct photoresponsive liquid crystals. rsc.org Given these principles, this compound represents a potential building block for the synthesis of novel liquid crystalline materials with tailored properties, an area that warrants further investigation.

Future Research Directions and Outlook for 4 Bromo 2 Fluoro 6 Methylbenzoic Acid

Exploration of Undiscovered Reactivity Profiles

The current understanding of the reactivity of 4-bromo-2-fluoro-6-methylbenzoic acid is largely centered on its role as a versatile building block in organic synthesis. bldpharm.comamericanelements.com However, a vast landscape of its chemical behavior remains to be charted. Future research should be directed towards a systematic investigation of its reactivity under diverse reaction conditions to unlock novel synthetic transformations.

The functional groups present in the molecule—a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group—offer multiple sites for chemical modification. The carboxylic acid moiety can be readily converted into a variety of derivatives such as esters, amides, and acid halides, providing entry into a wide array of other compounds. For instance, the synthesis of 4-bromo-2-fluoro-6-methylbenzamide (B1526074) has been reported from the parent carboxylic acid. chemicalbook.comuni.lu

Furthermore, the bromine atom serves as a key handle for cross-coupling reactions. A patent for the related compound, 4-bromo-2-methylbenzoic acid, describes its use in palladium-catalyzed reactions following an initial esterification step. google.com This suggests that this compound could be a valuable substrate for similar transformations, including Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. A systematic study of its performance with various catalysts, ligands, and reaction partners would be highly valuable.

The interplay between the fluorine atom and the other substituents on the aromatic ring is another area ripe for investigation. The strong electron-withdrawing nature of fluorine can influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, potentially leading to the synthesis of novel, highly functionalized aromatic compounds.

| Functional Group | Potential Reactions | Research Focus |

| Carboxylic Acid | Esterification, Amidation, Acid Halide Formation | Development of efficient and selective derivatization methods. |

| Bromo | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) | Exploration of catalyst systems and reaction conditions to maximize yield and scope. |

| Fluoro | Influence on aromatic substitution reactions | Investigation of regioselectivity and reactivity in electrophilic and nucleophilic substitutions. |

| Methyl | Oxidation, Halogenation | Exploration of selective transformations of the methyl group. |

Advanced Applications in Emerging Chemical Fields

The unique structural features of this compound make it a promising candidate for applications in several cutting-edge areas of chemical science. Its identity as a fluorinated organic building block is a key attribute, as the incorporation of fluorine can significantly modulate the biological and material properties of molecules. americanelements.comalfa-chemistry.com

In the realm of medicinal chemistry , the introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The related compound, 4-bromo-2-methylbenzoic acid, has been utilized as a building block in the preparation of anthranilic acids that exhibit antibacterial activity. sigmaaldrich.com This precedent suggests that this compound could serve as a valuable scaffold for the synthesis of new therapeutic agents with potentially improved pharmacological profiles.

In materials science , fluorinated compounds are known for their unique properties, including thermal stability and hydrophobicity. While specific applications for this compound in this field are yet to be reported, its structural motifs suggest potential for incorporation into advanced polymers, liquid crystals, or functional dyes.

The field of agrochemicals also presents opportunities for this compound. The presence of halogen atoms is a common feature in many pesticides and herbicides. The specific combination of bromo, fluoro, and methyl substituents on the benzoic acid core could lead to the discovery of new crop protection agents with novel modes of action.

| Emerging Field | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel drug candidates | Fluorine can enhance metabolic stability and binding affinity. alfa-chemistry.comsigmaaldrich.com |

| Materials Science | Development of advanced polymers and functional materials | Fluorinated compounds often exhibit high thermal stability and unique surface properties. |

| Agrochemicals | Discovery of new pesticides and herbicides | Halogenated aromatic compounds are a well-established class of agrochemicals. |

Green Chemistry Approaches to Synthesis

The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. Future research on this compound should prioritize the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize safer reagents.

Current synthetic strategies for related benzoic acids often rely on traditional methods that may involve harsh reagents and generate significant waste. A patent for the continuous synthesis of substituted benzoic acids highlights the use of oxygen as a green and readily available oxidant, which significantly reduces the generation of wastewater and other byproducts. wipo.int Another "green chemistry" approach has been reported for the synthesis of the related 4-bromo-2-fluorobenzoic acid, employing a cobalt(II) diacetate tetrahydrate catalyst with oxygen. chemicalbook.com

Exploring alternative, greener solvents is another crucial aspect. Water, supercritical fluids, or biodegradable solvents could replace the volatile organic compounds often used in synthesis. Furthermore, the use of heterogeneous catalysts that can be easily recovered and recycled would enhance the sustainability of the process.

Innovative approaches, such as the use of p-aminobenzoic acid as a catalyst in solvent-free conditions for the synthesis of other benzoic acid derivatives, offer a glimpse into future possibilities. researchgate.net Additionally, research into upcycling waste materials, such as the conversion of polystyrene to benzoic acid, provides a forward-thinking perspective on sustainable chemical production. cornell.edu The application of continuous flow technology could also offer benefits in terms of safety, efficiency, and scalability for the synthesis of this compound. wipo.int

| Green Chemistry Principle | Application to Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials. | Reduced reliance on fossil fuels. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials. | Minimization of waste. |

| Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents with water or green alternatives. | Reduced environmental impact and improved safety. |

| Design for Energy Efficiency | Utilization of catalysis and reactions at ambient temperature and pressure. | Lower energy consumption and carbon footprint. |

| Catalysis | Development of highly efficient and recyclable catalysts. | Increased reaction rates and reduced waste. |

| Continuous Flow Processing | Implementation of continuous manufacturing technologies. | Improved safety, consistency, and scalability. wipo.int |

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-2-fluoro-6-methylbenzoic acid, and how does substituent positioning influence yield?

- Methodological Answer : The synthesis typically involves halogenation and functional group transformations. For example, bromination of a fluorinated toluene derivative followed by carboxylation via oxidation or Grignard reactions. Substituent positioning (e.g., bromine at position 4, fluorine at position 2) affects steric and electronic environments, impacting reaction kinetics. Evidence from structurally similar compounds (e.g., methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate) suggests that nucleophilic substitution at the bromine site is feasible under Pd-catalyzed coupling conditions . Optimal purity (>99%) is achievable through recrystallization or column chromatography, as noted in high-purity commercial preparations .

Q. How can spectroscopic techniques (NMR, MS) be used to characterize this compound?

- Methodological Answer :

- ¹H NMR : The methyl group (position 6) appears as a singlet (~δ 2.4 ppm), while aromatic protons show splitting patterns influenced by adjacent fluorine (e.g., coupling constants ~8–12 Hz for ortho-fluorine interactions).

- ¹³C NMR : Distinct signals for carboxylic acid (~δ 170 ppm), bromine-substituted carbon (δ ~125–130 ppm), and fluorine-substituted carbon (δ ~150–160 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 233.03 (C₈H₆BrFO₂) with fragmentation patterns indicating loss of COOH (44 Da) or Br (79 Da). Reference commercial spectral libraries for validation .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : The compound is stable at room temperature but should be stored in a desiccator to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to light, as brominated aromatics may undergo photodegradation. For long-term storage, use inert atmospheres (argon or nitrogen) and temperatures below 4°C, as recommended for analogous bromo-fluoro benzoic acids .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, while the electron-withdrawing fluorine at position 2 enhances electrophilicity at position 4. Comparative studies with 4-bromo-2,5-difluorobenzoic acid (CAS 28314-82-1) show that fluorine substituents reduce electron density at the reaction site, accelerating oxidative addition in Pd-catalyzed reactions . Kinetic studies using DFT calculations can further elucidate substituent effects on transition states.

Q. What strategies are effective for derivatizing this compound into pharmacologically relevant intermediates?

- Methodological Answer :

- Amide Formation : React with amines (e.g., benzylamine) using EDCl/HOBt coupling to generate bioactive amides.

- Esterification : Convert to methyl esters (e.g., using MeOH/H₂SO₄) for improved lipid solubility, as seen in methyl 4-bromo-2-chloro-6-fluorobenzoate (CAS 1321613-02-8) .

- Functional Group Interconversion : Reduce the carboxylic acid to an alcohol (via LiAlH₄) or convert to acyl chlorides (using SOCl₂) for nucleophilic substitutions. Such derivatives are precursors for kinase inhibitors or antimicrobial agents, as demonstrated in studies of 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride .

Q. How can computational modeling predict the crystal structure and solubility of this compound?

- Methodological Answer : Use software like Gaussian or Materials Studio to simulate crystal packing via Hirshfeld surface analysis. The methyl group at position 6 introduces steric hindrance, reducing π-π stacking interactions compared to unsubstituted benzoic acids. Solubility in polar solvents (e.g., DMSO, ethanol) is predicted via COSMO-RS calculations, aligning with experimental data showing limited aqueous solubility (<1 mg/mL) .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.